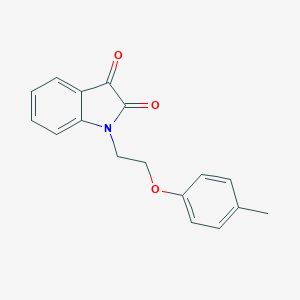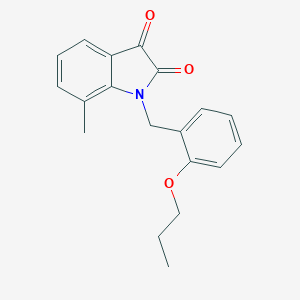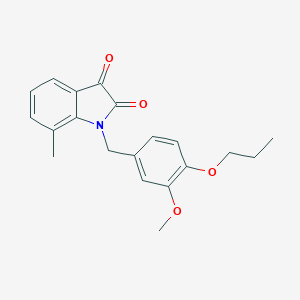
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that is likely to be a derivative of indoline-2,3-dione . Indoline-2,3-dione, also known as Isatin, is a heterocyclic compound . The specific compound you’re asking about seems to have additional functional groups attached to the indoline-2,3-dione core structure .
Molecular Structure Analysis
The molecular structure of indoline-2,3-dione consists of a benzene ring fused with a pyrrole ring . The specific structure of “1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione” would include additional groups attached to this core structure .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione: is a valuable intermediate in pharmaceutical synthesis. Its structural complexity allows for the creation of various bioactive molecules. The compound’s isoindoline nucleus is a key feature in many therapeutic agents, and its modification can lead to new drugs with potential applications in treating diseases .
Herbicides
The chemical structure of this compound suggests potential use in the development of herbicides. Its ability to interfere with certain biological pathways in plants could be harnessed to control weed growth, especially in agricultural settings .
Colorants and Dyes
Due to the presence of conjugated systems within its structure, 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione can be used in the synthesis of colorants and dyes. These applications are significant in textile manufacturing and ink production .
Polymer Additives
This compound can serve as an additive to polymers to enhance their properties. For instance, it could improve the thermal stability or UV resistance of plastics, making them more durable and suitable for various industrial applications .
Organic Synthesis
As a versatile reagent, 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione plays a crucial role in organic synthesis. It can participate in various chemical reactions, providing pathways to synthesize complex organic molecules .
Photochromic Materials
The compound’s structure allows it to be used in the creation of photochromic materials. These materials change color upon exposure to light, which is useful in developing sunglasses, smart windows, and optical devices .
Wirkmechanismus
Target of Action
Indoline-2,3-dione derivatives, such as 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione, have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thereby preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance the transmission of signals in the cholinergic pathway .
Result of Action
The inhibition of AChE by 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMZPAWWEVCSQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)



![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)


![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)
